molecular formula C17H26BrNO8 B14757434 (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate

(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate

Cat. No.: B14757434
M. Wt: 452.3 g/mol
InChI Key: WSWPUIFOGNMUKF-OWOJBTEDSA-N
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Description

(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom and multiple ether linkages, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate typically involves multiple steps. One common method includes the esterification of 17-bromo-4,7,10,13-tetraoxaheptadec-15-enoic acid with 2,5-dioxopyrrolidin-1-yl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Bromine oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate involves its interaction with specific molecular targets. The bromine atom and ether linkages play a crucial role in binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate stands out due to its combination of a bromine atom with multiple ether linkages, which is not commonly found in other compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H26BrNO8

Molecular Weight

452.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H26BrNO8/c18-6-1-2-7-23-9-11-25-13-14-26-12-10-24-8-5-17(22)27-19-15(20)3-4-16(19)21/h1-2H,3-14H2/b2-1+

InChI Key

WSWPUIFOGNMUKF-OWOJBTEDSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOC/C=C/CBr

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCC=CCBr

Origin of Product

United States

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